molecular formula C5-H7-N-O B031337 1-Cyano-2-hydroxy-3-butene CAS No. 27451-36-1

1-Cyano-2-hydroxy-3-butene

Cat. No. B031337
CAS RN: 27451-36-1
M. Wt: 97.12 g/mol
InChI Key: PBCLOVRWBLGJQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-cyano-2-hydroxy-3-butene involves several steps, including immiscible solvent extraction and high-performance liquid chromatography for purification from natural sources like Crambe abyssinica seed meal. This method improves extraction efficiency and results in higher purity compared to previous methodologies, eliminating the need for time-consuming column chromatography (Niedoborski, Klein, & Wallig, 2001).

Molecular Structure Analysis

Molecular structure analysis of 1-cyano-2-hydroxy-3-butene reveals its significance in chemical reactions and potential health-related properties. Although specific studies directly analyzing the molecular structure of crambene were not highlighted, general approaches to understanding such compounds involve spectroscopic methods and computational chemistry to elucidate structural details and reaction mechanisms.

Chemical Reactions and Properties

1-Cyano-2-hydroxy-3-butene undergoes various chemical reactions, including interactions with other compounds and enzymatic conversions within biological systems. These reactions can lead to the formation of different products, which may have unique properties and potential health benefits. For example, its bioactivation by rat liver microsomes to generate products like 1-chloro-3-buten-2-one (CBO) highlights its metabolic pathways and potential toxicological significance (Wang et al., 2018).

Physical Properties Analysis

While the search did not directly return studies focusing solely on the physical properties of 1-cyano-2-hydroxy-3-butene, physical properties such as solubility, boiling point, and melting point are crucial for understanding its behavior in different environments and conditions. These properties are often determined through experimental measurements and contribute to the compound's handling and application in research and industry.

Chemical Properties Analysis

The chemical properties of 1-cyano-2-hydroxy-3-butene, such as reactivity with other chemicals, stability under various conditions, and its role as a precursor or intermediate in chemical synthesis, are central to its application in pharmaceutical and chemical research. For instance, its reactivity and potential as a cancer chemopreventive compound due to upregulation of detoxifying enzymes in vivo and in vitro demonstrate its chemical and biological significance (Niedoborski, Klein, & Wallig, 2001).

Scientific Research Applications

  • Metabolic Changes and Toxicology : Exposure to CHB leads to time-related metabolic changes in rats, aiding in identifying toxic versus nontoxic metabolites in drug metabolism studies. This makes CHB useful in studying pancreatotoxicity and metabolic changes (Bohus et al., 2009) (Bohus et al., 2009).

  • Synthesis and Reactivity : CHB's derivatives have been studied for their reactivity and synthesis potential. For instance, 3-cyano-2,5-dihydrothiophene-1,1-dioxide is a stable precursor of 2-cyano-1,3-butadiene, which can be used in Diels-Alder reactions (Baraldi et al., 1988) (Baraldi et al., 1988).

  • DNA Adduct Formation and Carcinogenesis : Studies have shown that 3,4-epoxy-1-butene, a related compound, produces N7-guanine adducts in calf thymus DNA, which can be used for human biomonitoring experiments, indicating a potential for DNA damage and contribution to carcinogenesis (Neagu et al., 1995; Tretyakova et al., 1997) (Neagu et al., 1995) (Tretyakova et al., 1997).

  • Glutathione Conjugates and Pharmacological Studies : CHB-induced glutathione conjugates form stable sulfurane intermediates. This finding is significant for pharmacological studies where understanding the metabolic pathways and detoxification mechanisms is crucial (Sharer et al., 1991) (Sharer et al., 1991).

  • Chemical Synthesis and Engine Performance : The chemical has been used in exploring low-temperature oxidation of 1-butene in jet-stirred reactors, which contributes to understanding fuel reactivity predictions in advanced engines (Chen et al., 2020) (Chen et al., 2020).

Safety And Hazards

1-Cyano-2-hydroxy-3-butene is toxic if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

3-hydroxypent-4-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-2-5(7)3-4-6/h2,5,7H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCLOVRWBLGJQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20950134
Record name 3-Hydroxypent-4-enenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyano-2-hydroxy-3-butene

CAS RN

27451-36-1, 6071-81-4, 7451-85-6
Record name 3-Hydroxy-4-pentenenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27451-36-1
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Record name 1-Cyano-2-hydroxy-3-butene
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Record name Butene, (S)-1-cyano-2-hydroxy-3-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321802
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Record name 3-Hydroxypent-4-enenitrile
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Record name 3-hydroxypent-4-enenitrile
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Record name 1-Cyano-2-hydroxy-3-butene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031339
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
522
Citations
ME Daxenbichler, CH VanEtten, IA Wolff - Biochemistry, 1966 - ACS Publications
… the infrared data in tentative identification of the compound as 1-cyano2-hydroxy-3-butene. … therefore, in complete accord with the structure 1cyano-2-hydroxy-3-butene (Ha and b). The -…
Number of citations: 59 pubs.acs.org
MA Wallig, DH Gould, MJ Fettman - Food and chemical toxicology, 1988 - Elsevier
The acute toxicity of 1-cyano-2-hydroxy-3-butene (CHB), a nitrile derived from many cruciferous plants, was investigated. Young male CDF (F-344/CrlBr) rats were treated by gavage …
Number of citations: 53 www.sciencedirect.com
SF Vaughn, MA Berhow - Journal of chemical ecology, 1998 - Springer
Crambe (Crambe abyssinica) seedmeal was found to suppress seedling emergence and biomass accumulation when added to a sandy loam soil containing wheat (Triticum aestivum …
Number of citations: 32 link.springer.com
M Maher, G Chernenko, JA Barrowman - Pancreas, 1991 - journals.lww.com
The effects of synthetic l-cyano-2-hydroxy-3-butene (CHB), a racemic mixture of the (R)-and (S)-enantiomers, were studied in adult male rats. The compound given by gavage in olive oil …
Number of citations: 11 journals.lww.com
MA Wallig, DH Gould, J Van Steenhouse… - … and Applied Toxicology, 1989 - Elsevier
The effects of gavage vehicle on the acute toxicity of the naturally occurring nitrile 1-cyano-2-hydroxy-3-butene (CHB) were investigated by oral administration of 200 mg/kg body wt/day …
Number of citations: 12 www.sciencedirect.com
E Bohus, A Racz, B Noszál, M Coen… - Magnetic …, 2009 - Wiley Online Library
… [1] In the present study, we have chosen to investigate the toxic effects of 1-cyano-2-hydroxy-3-butene (CHB, crambene) (Fig.1), a stable breakdown product of natural glucosinolates …
TE Niedoborski, BP Klein… - Journal of agricultural and …, 2001 - ACS Publications
… 1-Cyano-2-hydroxy-3-butene (crambene) is a nitrile found in cruciferous vegetables that causes significant upregulation of quinone reductase and glutathione S-transferases in vivo …
Number of citations: 18 pubs.acs.org
M Maher - 1991 - research.library.mun.ca
… Objectives of the present study m view of the evidence quoted above that the natural (s)- enantioaer of 1-cyano-2-hydroxy-3-butene is a pancreatic toxin in rats, the following objectives …
Number of citations: 5 research.library.mun.ca
M Bhatia, MA Wallig - … Compounds from Natural Products in the …, 2004 - books.google.com
… (S)-and (R)-1-cyano-2hydroxy-3-butene from myrosinase hydrolysis of epi-progoitrin and … Rapid isolation and purification of 1-cyano-2-hydroxy-3-butene (crambene) from Crambe …
Number of citations: 7 books.google.com
P Kloss, E Jeffery, M Tumbleson, Y Zhang… - British poultry …, 1996 - Taylor & Francis
… naturally occurring plant nitrile 1-cyano-2-hydroxy-3-butene. Food and Chemical Toxicology, 26: 137-147. WALLIG, MA, GOULD, DH, FETTMAN, MJ & WILLHITE, CC (1988b) …
Number of citations: 9 www.tandfonline.com

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